![molecular formula C11H9Cl2N3O3 B11775469 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol](/img/structure/B11775469.png)
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a chemical compound characterized by the presence of a dichlorophenyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by nitration and subsequent reduction to yield the desired product. The reaction conditions often include the use of strong acids for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)acetone.
Reduction: Formation of 2-(5-(3,5-Dichlorophenyl)-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety is often linked to enhanced anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
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Anti-inflammatory Properties :
- Research has shown that the compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural analogs have been reported to reduce inflammation in animal models of arthritis and other inflammatory diseases.
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Neurological Disorders :
- The compound's potential in treating neurological disorders is being explored, particularly in relation to its effects on neuroinflammation and neuroprotection. Studies suggest it may help in conditions like Alzheimer's disease by modulating neuroinflammatory responses.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variants of this compound are being synthesized to enhance potency and selectivity for specific biological targets.
Synthetic Route Overview
- Starting Materials : Utilize appropriate substituted phenyl hydrazines and nitro compounds.
- Reaction Conditions : Conduct reactions under controlled temperatures with suitable catalysts.
- Purification : Employ chromatography techniques to isolate the desired product.
Mechanism of Action
The mechanism of action of 2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
Uniqueness
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .
Biological Activity
2-(5-(3,5-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, a compound with the CAS number 1708260-07-4, has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C11H9Cl2N3O3 with a molecular weight of 302.11 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl and nitro group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by the introduction of the ethanol moiety. Detailed synthetic pathways can be found in relevant literature, highlighting various methods that yield this compound efficiently.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that certain pyrazole derivatives have shown promising results against various cancer cell lines with IC50 values in the low micromolar range . The presence of electron-withdrawing groups like nitro and halogens enhances their cytotoxic effects.
Anti-inflammatory and Analgesic Effects
Compounds similar to this compound have been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism underlies their potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been documented. They exhibit activity against a range of bacteria and fungi, which is crucial for developing new antimicrobial agents in response to rising antibiotic resistance .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.
- Interference with Cell Signaling Pathways : These compounds can modulate pathways such as apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:
- Study on Anticancer Activity : A series of pyrazole derivatives were tested against breast cancer cell lines, showing that modifications at specific positions significantly increased their cytotoxicity .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of related compounds in animal models, demonstrating reduced edema and inflammation markers following treatment with pyrazole derivatives .
Properties
Molecular Formula |
C11H9Cl2N3O3 |
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Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-[5-(3,5-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-8-3-7(4-9(13)5-8)11-10(16(18)19)6-14-15(11)1-2-17/h3-6,17H,1-2H2 |
InChI Key |
FZJSESKCVAOPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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